(R)-Propafenone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(2R)-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO3/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17/h3-11,18,22-23H,2,12-16H2,1H3/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWHAUXFOSRPERK-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC[C@H](COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107381-31-7 | |
| Record name | Propafenone, (R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107381317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE, (R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X44T90MGR0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Stereochemical Considerations and Enantioselective Research of Propafenone
Chirality and Stereoisomerism of Propafenone (B51707)
Chirality is a fundamental property of molecules that are non-superimposable on their mirror images, much like a person's hands. psu.eduslideshare.netmdpi.com This characteristic arises from the presence of a chiral center, typically a carbon atom bonded to four different substituents. psu.edu Propafenone possesses such a chiral center, leading to the existence of two stereoisomers: (R)-Propafenone and (S)-Propafenone. These enantiomers are mirror images of each other but cannot be superimposed. psu.edurjh.com.cn
The structural formula of propafenone hydrochloride shows this chiral center. fda.gov The (R) and (S) nomenclature, based on the Cahn-Ingold-Prelog (CIP) priority rules, defines the absolute configuration around this stereogenic center. kup.at
Comparative Stereoselectivity of this compound and (S)-Propafenone
Differential Binding Affinities to Biological Targets for this compound
While both (R)- and (S)-propafenone are known to block sodium channels with equivalent potency, a primary mechanism of action for the racemic mixture, their affinities for other biological targets differ significantly. wikidoc.orgahajournals.orgnih.gov
Specifically, the (S)-enantiomer demonstrates a markedly higher affinity for beta-adrenoceptors compared to the (R)-enantiomer. wikidoc.orgahajournals.orgnih.gov Studies have shown that the affinity of the human lymphocyte beta-1 adrenoceptor is approximately 100-fold greater for (S)-Propafenone than for this compound. ahajournals.org This differential binding contributes to the beta-blocking activity observed with propafenone, which is primarily attributed to the (S)-enantiomer. nih.govahajournals.orgnih.gov
Research also indicates that this compound can act as an inhibitor of ryanodine (B192298) receptor 2 (RyR2), a target implicated in atrial fibrillation, whereas (S)-Propafenone does not exhibit significant RyR2 inhibitory activity but functions as a beta-blocker. ahajournals.orgahajournals.org
Furthermore, propafenone interacts with potassium channels, such as Kv2.1 and Kir2.x channels. nih.govresearchgate.netresearchgate.netmdpi.com Studies suggest overlapping binding sites for propafenone and other antiarrhythmics in the subunit interface of Kv2.1 channels. nih.gov Molecular modeling studies have predicted binding modes of this compound within the cytoplasmic domain of Kir2.1 channels, highlighting interactions with specific residues. researchgate.net
Enantiomer-Enantiomer Interactions Modulating Pharmacological Effects in Racemic Mixtures
Studies have demonstrated that this compound can inhibit the metabolism of (S)-Propafenone. nih.govahajournals.orgingentaconnect.com This interaction leads to altered plasma concentrations of both enantiomers when the racemate is administered compared to the administration of single enantiomers. nih.govahajournals.orgnih.gov Specifically, the elimination of (S)-Propafenone is impaired, while the elimination of this compound may be accelerated in the presence of its antipode. nih.govnih.gov This results in a higher ratio of (S)-Propafenone to this compound at steady state following racemic administration. fda.govwikidoc.org
This interaction has direct implications for the observed pharmacological effects. The enhanced beta-blocking effects seen with racemic propafenone, compared to administering the (S)-enantiomer alone at half the dose, are attributed to the inhibition of (S)-Propafenone metabolism by this compound, leading to higher plasma concentrations of the beta-blocking (S)-enantiomer. ahajournals.org
Data illustrating the stereoselective disposition and the impact of enantiomer interaction can be summarized in tables showing the apparent oral clearance (CLo) of the enantiomers when administered as racemate versus single enantiomers.
| Administered Form | Enantiomer | Apparent Oral Clearance (CLo) (mL/min) |
| Racemic Propafenone | (S)-Propafenone | 1226 ± 751 nih.gov |
| This compound | 1678 ± 625 nih.gov | |
| Pure (S)-Propafenone | (S)-Propafenone | 2028 ± 959 nih.gov |
| Pure this compound | This compound | 1318 ± 867 nih.gov |
Note: Data are mean ± s.d. and represent findings in healthy Chinese subjects. nih.gov
This table illustrates that the clearance of (S)-Propafenone is lower when administered as the racemate compared to the pure (S)-enantiomer, while the clearance of this compound is higher when administered as the racemate compared to the pure (R)-enantiomer. nih.gov
Implications of Stereochemistry for Drug Design and Development with this compound
The significant differences in the pharmacological profiles and disposition of (R)- and (S)-propafenone highlight the importance of stereochemistry in drug design and development. psu.edumdpi.comkup.atacs.org The decision to develop and market a drug as a single enantiomer versus a racemate requires careful consideration based on clinical data. mdpi.comacs.org
For propafenone, the observation that this compound exhibits similar sodium channel blocking activity to the (S)-enantiomer but with significantly less beta-blocking activity suggests a potential advantage in using the optically pure (R)-enantiomer for patients who may be intolerant to beta-blockade. ahajournals.orgnih.gov Developing this compound as a single enantiomer could potentially offer a more specific antiarrhythmic effect with a reduced risk of beta-blocker-related side effects. nih.gov
Furthermore, understanding the stereoselective metabolism and enantiomer-enantiomer interactions is crucial for predicting drug exposure and effects, particularly in individuals with different metabolic phenotypes (e.g., CYP2D6 poor metabolizers). fda.govdrugs.com This knowledge can inform dosage adjustments and potentially reduce the risk of adverse events. fda.govdrugs.com
Pharmacological Mechanisms of Action of R Propafenone
Sodium Channel Blocking Activity of (R)-Propafenone
This compound, as part of the racemic mixture used clinically, exerts its primary antiarrhythmic effect through the blockade of fast inward sodium channels in cardiac cells. patsnap.comdrugbank.com This action is characteristic of Class 1C antiarrhythmic agents and leads to direct stabilization of the myocardial membrane. rxlist.comnih.gov The blockade of these channels is frequency-dependent, meaning its effect is more pronounced at faster heart rates. nih.govnih.gov
Comparative Potency with (S)-Propafenone on Sodium Channels
A critical aspect of propafenone's pharmacology is the stereoselectivity of its actions. While the two enantiomers, this compound and (S)-Propafenone, exhibit different potencies in other areas, such as beta-adrenergic blockade, their effect on cardiac sodium channels is virtually identical. nih.gov Multiple studies confirm that both enantiomers possess equivalent potency in blocking the fast sodium current (INa). rxlist.comnih.govnih.govahajournals.orgnih.gov This comparable sodium channel-blocking activity is considered the primary mechanism for the antiarrhythmic effects of the clinically administered racemic mixture. ahajournals.orgnih.gov
| Pharmacological Target | This compound Activity | (S)-Propafenone Activity | Reference |
|---|---|---|---|
| Sodium Channel (INa) | Potent Blocker | Equally Potent Blocker | nih.govnih.govahajournals.org |
| Ryanodine (B192298) Receptor 2 (RyR2) | Inhibitor | Weak Inhibitor / No Activity | ahajournals.orgnih.govnih.gov |
| Beta-Adrenergic Receptors | Weak Blocker | Potent Blocker | nih.govnih.gov |
Impact on Upstroke Velocity (Phase 0) of Monophasic Action Potential
The blockade of fast sodium channels by this compound has a direct and significant impact on the cardiac action potential. cvpharmacology.com Specifically, it reduces the fast inward current of sodium ions, which is responsible for the rapid depolarization phase (Phase 0) of the action potential in non-nodal cardiac tissues like Purkinje fibers and myocardial cells. drugbank.comrxlist.com This inhibition leads to a marked decrease in the maximal rate of depolarization, also known as the upstroke velocity (Vmax). nih.govnih.govnih.gov The consequence of this slowed depolarization is a reduction in conduction velocity throughout the heart's conduction pathways. patsnap.comdrugs.com
Effects on Diastolic Excitability Threshold and Refractory Period
In addition to slowing conduction, this compound modifies the excitability of cardiac tissue. The sodium channel blockade increases the diastolic excitability threshold, meaning a stronger stimulus is required to generate an action potential during diastole. drugbank.comrxlist.comnih.govnih.gov Furthermore, propafenone prolongs the effective refractory period (ERP), the interval during which the cell is incapable of responding to a new stimulus. nih.govnih.gov This effect is particularly noted in the ventricles and the atrioventricular (AV) node. rxlist.comnih.govdrugs.comnih.gov The prolongation of the refractory period contributes to its antiarrhythmic efficacy by preventing premature or rapid re-excitation of cardiac tissue. researchgate.net
| Parameter | Effect | Reference |
|---|---|---|
| Upstroke Velocity (Phase 0) | Decreased | rxlist.comnih.govnih.gov |
| Conduction Velocity | Decreased | patsnap.comdrugs.com |
| Diastolic Excitability Threshold | Increased | drugbank.comrxlist.comnih.gov |
| Effective Refractory Period (ERP) | Prolonged | nih.govnih.gov |
| PR Interval | Prolonged | drugs.comnih.gov |
| QRS Interval | Prolonged | rxlist.comdrugs.com |
Ryanodine Receptor 2 (RyR2) Inhibition by this compound
Beyond its well-established role as a sodium channel blocker, this compound possesses a distinct and stereospecific inhibitory action on the cardiac ryanodine receptor (RyR2), an intracellular calcium release channel crucial for excitation-contraction coupling. ahajournals.orgnih.govnih.gov
Mechanistic Basis of RyR2 Inhibition
The inhibition of RyR2 by this compound is a key differentiator from its (S)-enantiomer, which is a significantly less potent inhibitor of this channel. nih.gov Research indicates that this compound acts as an open-state blocker of the RyR2 channel. nih.govplos.org This mechanism implies that the drug binds to and blocks the channel primarily when it is in its open conformation, thereby reducing the mean open duration of the channel. nih.gov The potency of this inhibition is dependent on the activity of the RyR2 channel itself; conditions that increase RyR2 activity, such as certain genetic mutations associated with arrhythmias, also increase the potency of this compound's blocking effect. plos.org
Role in Intracellular Calcium Regulation
The RyR2 channel is fundamental to the regulation of calcium release from the sarcoplasmic reticulum (SR) in cardiomyocytes. plos.org Pathological "leaky" RyR2 channels can lead to spontaneous diastolic calcium release events, known as calcium waves, which are a known trigger for cardiac arrhythmias such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and atrial fibrillation. nih.govplos.orgresearchgate.net By inhibiting RyR2, this compound effectively suppresses these arrhythmogenic calcium waves. nih.govplos.org This action helps to stabilize intracellular calcium handling and prevents the delayed afterdepolarizations that can initiate ectopic activity. researchgate.net Therefore, the RyR2 inhibitory action of this compound represents a distinct antiarrhythmic mechanism that complements its primary effect on sodium channels. nih.govplos.org
Differential RyR2 Activity Compared to (S)-Propafenone
This compound exhibits stereoselective inhibitory action on the cardiac ryanodine receptor type 2 (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum. ahajournals.orgnih.gov This activity is significantly more potent compared to its enantiomer, (S)-Propafenone. nih.gov Experimental data indicate that this compound is an effective RyR2 inhibitor, while (S)-propafenone is a much weaker inhibitor or lacks activity at clinically relevant concentrations. ahajournals.orgnih.gov
Research involving single RyR2 channels incorporated into lipid bilayers has demonstrated this disparity. In these studies, this compound and the class Ic antiarrhythmic drug flecainide (B1672765) reduced the open probability (Po) of RyR2 with similar potency. nih.gov In contrast, (S)-propafenone was found to be significantly less potent in inhibiting the channel. nih.govnih.gov The mechanism of action for propafenone's effect on RyR2 is consistent with an open-state block, similar to flecainide. nih.gov
Studies in animal models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a condition linked to RyR2 dysfunction, further support these findings. In myocytes from mice with a calsequestrin-2 mutation (Casq2−/−), both propafenone enantiomers could reduce arrhythmogenic calcium waves. nih.govnih.gov However, the required concentrations differed significantly, reflecting their differential RyR2 activity. In vivo experiments showed that 5 mg/kg of this compound was sufficient to prevent exercise-induced CPVT, whereas a much higher dose of 20 mg/kg of (S)-propafenone was required for the same effect. nih.govnih.gov This suggests that the RyR2 blocking action may be a more critical factor than sodium channel inhibition for antiarrhythmic efficacy in this context. nih.gov
A mechanistic clinical trial was conducted to test the hypothesis that RyR2 inhibition by this compound could prevent the induction of atrial fibrillation (AF) compared to (S)-propafenone. ahajournals.orgnih.gov While the study did not find a significant difference in AF inducibility between the two enantiomers, the results were confounded by a high rate of inducible atrial flutter, attributed to the potent sodium channel blockade common to both enantiomers. ahajournals.orgnih.govresearchgate.net
| Compound | RyR2 Inhibition Potency | Primary Mechanism | Reference |
|---|---|---|---|
| This compound | Potent Inhibitor | Inhibits RyR2-mediated calcium leak | ahajournals.orgnih.gov |
| (S)-Propafenone | Significantly Less Potent / Weak Inhibitor | No significant RyR2 activity at clinically relevant concentrations | ahajournals.orgnih.gov |
Absence of Beta-Adrenergic Receptor Antagonism by this compound
A defining pharmacological characteristic of this compound is its lack of significant beta-adrenergic receptor blocking activity, which contrasts sharply with its S-enantiomer. ahajournals.orgnih.gov Propafenone's structural similarity to beta-blockers results in beta-antagonist effects in the racemic mixture used clinically; however, this action is highly stereoselective. nih.govnih.gov The beta-blocking property is almost exclusively attributed to (S)-propafenone. ahajournals.orgrxlist.comdrugs.com
In vitro radioligand binding studies have quantified this difference. The affinity of (S)-propafenone for the human lymphocyte beta-2 adrenoceptor is approximately 100-fold greater than that of the (R)-enantiomer. ahajournals.org Similarly, experiments on guinea-pig myocardial membranes showed that the (S)-enantiomer was 40- to 60-fold more potent than the (R)-enantiomer in displacing a beta-adrenoceptor antagonist. nih.gov One study calculated the eudismic ratio of (S)- over this compound to be 54 in beta-adrenoceptor-binding inhibition experiments. nih.gov
Functional studies in healthy volunteers confirm this stereoselectivity. Oral administration of (S)-propafenone (150 mg) significantly reduced the mean rate pressure product during exercise, an indicator of beta-blockade, whereas the same dose of this compound caused no significant changes. nih.gov The effect of (S)-propafenone was comparable to that of the racemic (R,S)-propafenone mixture. nih.gov This demonstrates that the beta-blocking side effects of propafenone therapy can be reduced by using the optically pure (R)-enantiomer. nih.gov This distinction is critical, as the sodium channel blocking effects, considered the primary Class 1c antiarrhythmic action, are equivalent for both enantiomers. nih.govrxlist.comdrugs.com
| Enantiomer | Beta-Adrenoceptor Affinity (Ki) | Relative Potency | Reference |
|---|---|---|---|
| (S)-Propafenone | 7.2 +/- 2.9 nM | ~100-fold higher than (R)-enantiomer | ahajournals.orgtaylorandfrancis.com |
| This compound | 571 +/- 141 nM | Significantly lower than (S)-enantiomer | ahajournals.orgtaylorandfrancis.com |
Weak Calcium Antagonist Properties of this compound
Propafenone possesses weak calcium channel blocking properties, though this effect is generally considered not to contribute significantly to its primary antiarrhythmic efficacy at therapeutic concentrations. rxlist.comnih.gov Studies have shown that propafenone can inhibit the slow inward L-type calcium current (ICa,L), particularly in cardiac tissues where this current is a major contributor to the action potential, such as the atrioventricular node (AVN). nih.gov
In studies on single rabbit AVN cells, racemic propafenone was shown to reduce ICa,L in a dose-dependent manner with an IC50 of 1.7 microM. nih.gov The blockade exhibited tonic-, use-, and frequency-dependent characteristics. nih.gov This calcium antagonist action may contribute to some of propafenone's effects, especially on the AVN. nih.gov
| Parameter | Finding | Tissue/Model | Reference |
|---|---|---|---|
| Effect on ICa,L | Inhibition in a dose-dependent manner | Single rabbit atrioventricular node (AVN) cells | nih.gov |
| IC50 for ICa,L Block | 1.7 µM (racemic propafenone) | Single rabbit atrioventricular node (AVN) cells | nih.gov |
| Clinical Significance | Weak effect; likely does not contribute to primary antiarrhythmic efficacy | In vitro studies | rxlist.comnih.gov |
Electrophysiological Effects of R Propafenone
Conduction System Modulation by (R)-Propafenone
This compound modifies cardiac conduction by slowing the velocity of electrical impulse transmission through various parts of the heart's conduction system. This is primarily achieved by reducing the fast inward sodium current, which decreases the rate of depolarization (Phase 0) of the cardiac action potential. drugbank.compatsnap.com
This compound consistently prolongs the atrioventricular (AV) nodal conduction time, which is measured as the AH interval on an intracardiac electrogram. drugs.comrxlist.comdrugs.com This delay in the transmission of the electrical impulse from the atria to the bundle of His is a direct consequence of the drug's effect on the AV node.
| Parameter | Effect of this compound |
| Atrioventricular Conduction Time (AH Interval) | Prolonged |
The compound also slows conduction through the His-Purkinje system, an effect reflected by the prolongation of the HV interval. drugs.comrxlist.comdrugs.com This indicates a slowing of electrical impulse transmission from the bundle of His to the ventricular myocardium. In a study involving patients with ventricular tachycardia, propafenone (B51707) significantly increased the HV interval from a baseline of 47 ± 10 ms (B15284909) to 65 ± 13 ms. nih.gov Furthermore, research on isolated guinea pig hearts demonstrated that this compound caused a significant increase in His bundle conduction time of +79% ± 27%. nih.gov
| Parameter | Baseline (mean ± SD) | Post-Propafenone (mean ± SD) | Percent Change |
| HV Interval | 47 ± 10 ms | 65 ± 13 ms | +38.3% |
| His Bundle Conduction | N/A | N/A | +79% ± 27% |
| Sinus Node Parameter | Control State (mean ± SD) | Post-Propafenone (mean ± SD) |
| Sinus Node Effective Refractory Period (SNERP) | 175 ± 25 ms | 220 ± 45 ms |
| Atriosinus Conduction Time (ASCT) | 50 ± 20 ms | 65 ± 20 ms |
Refractory Period Modifications by this compound
This compound alters the refractory periods of cardiac tissues, which is the interval during which the cells are unable to respond to a new electrical stimulus. This contributes to its antiarrhythmic properties by preventing the initiation or propagation of abnormal rhythms.
This compound has a pronounced effect on the ventricular effective refractory period (VERP), causing a significant increase. nih.gov One study documented an increase in VERP from 231 ± 17 ms to 255 ± 19 ms in patients undergoing treatment. nih.gov Conversely, its impact on the atrial refractory period is less consistent, with some studies reporting little to no effect on the atrial functional refractory period. drugs.comrxlist.comdrugs.com However, other reports suggest it does prolong the refractory period of the right atrium. nih.gov
| Refractory Period | Baseline (mean ± SD) | Post-Propafenone (mean ± SD) |
| Ventricular Effective Refractory Period (VERP) | 231 ± 17 ms | 255 ± 19 ms |
| Atrial Functional Refractory Period | Little to no effect reported |
A key electrophysiological action of this compound is the prolongation of both the functional and effective refractory periods of the AV node. drugs.comrxlist.comdrugs.com This effect makes the AV node less capable of conducting rapid impulses from the atria to the ventricles. This is demonstrated by an increase in the shortest atrial pacing cycle length required to maintain 1:1 AV nodal conduction, which was observed to increase from 385 ± 44 ms to 436 ± 42 ms during propafenone therapy. nih.gov
| AV Nodal Parameter | Effect of this compound | Supporting Data |
| Functional Refractory Period | Prolonged | Shortest 1:1 conduction cycle length increased from 385 to 436 ms |
| Effective Refractory Period | Prolonged | Consistently reported in electrophysiology trials |
Effects on Spontaneous Automaticity and Triggered Activity
This compound, like its S-enantiomer, demonstrates effects on the mechanisms underlying abnormal impulse generation in cardiac tissue. Its primary action as a sodium channel blocker contributes to the suppression of arrhythmogenic activities.
Research on isolated cardiac preparations has shown that propafenone can reduce the spontaneous rate of atrial tissues. nih.gov This effect on spontaneous automaticity is crucial for controlling arrhythmias that originate from ectopic pacemakers. The mechanism is linked to the drug's "membrane stabilizing" activities. nih.gov
Furthermore, propafenone has been studied for its impact on triggered activity, which arises from afterdepolarizations. In studies using sheep cardiac Purkinje fibers where triggered automaticity was induced, propafenone was found to consistently block this activity. bps.ac.uk The underlying mechanism appears to be an increase in the electrical threshold required to generate an action potential. bps.ac.uk Unlike some other antiarrhythmic agents, propafenone was observed to suppress triggered activity without reducing the amplitude of the oscillatory afterpotentials that initiate it. bps.ac.uk Instead, by making the cell less excitable, it prevents these afterpotentials from reaching the threshold needed to trigger an arrhythmia. bps.ac.uk
Impact on QRS Interval Duration and QT Interval Interpretation
A hallmark electrophysiological effect of Class 1C antiarrhythmic agents, including this compound, is the slowing of cardiac conduction, which is reflected in the surface electrocardiogram (ECG).
This compound administration leads to a prolongation of the QRS interval. ahajournals.orgmdpi.com This widening of the QRS complex is a direct consequence of its potent sodium channel blocking properties, which decrease the rapid depolarization phase (phase 0) of the cardiac action potential and slow conduction velocity through the His-Purkinje system and ventricular myocardium. researchgate.netpatsnap.comresearchgate.net
This significant alteration of the QRS duration complicates the interpretation of the QT interval. rxlist.comdrugs.com The QT interval represents the total duration of ventricular depolarization and repolarization. Because propafenone substantially lengthens the depolarization phase (the QRS complex), it becomes challenging to accurately assess changes in the repolarization phase (the J-point to the end of the T-wave). rxlist.comdrugs.com While some studies suggest propafenone has little effect on the QT interval, especially at faster heart rates, the pronounced QRS widening remains a critical factor in ECG interpretation during therapy. researchgate.nettandfonline.com In one mechanistic clinical trial, this compound did not significantly increase the corrected QT (QTc) interval. ahajournals.org
Specific Electrophysiological Comparisons: this compound versus (S)-Propafenone
While both (R)- and (S)-propafenone are potent sodium channel blockers, they exhibit key stereospecific differences in their other electrophysiological properties, primarily related to beta-adrenergic blockade.
Sodium Channel Blockade: Both enantiomers possess equivalent and potent sodium channel-blocking (Class 1C) activity. drugs.comnih.gov Studies on isolated guinea pig hearts showed that both (R)- and (S)-propafenone produced comparable decreases in the maximal pacing rate and similar increases in His bundle conduction time, confirming their equal effects on sodium channel-dependent parameters. nih.govsci-hub.se In human studies, both enantiomers were also found to prolong the HV interval to a similar extent. nih.gov
Beta-Adrenergic Blockade: The most significant difference lies in their beta-blocking activity. The (S)-enantiomer is a substantially more potent beta-antagonist than the (R)-enantiomer. drugs.comnih.gov In binding experiments, the eudismic ratio of (S)- over this compound for beta-adrenoceptor binding was 54. nih.govsci-hub.se This difference is clinically observable; in a study with healthy volunteers, (S)-propafenone significantly reduced the rate-pressure product during exercise, whereas this compound caused no significant change. nih.gov This suggests that the beta-blocking side effects of racemic propafenone are primarily attributable to the (S)-isomer. nih.govsci-hub.se
AV Nodal Conduction: The difference in beta-blocking activity translates to differing effects on atrioventricular (AV) nodal conduction. In patients with supraventricular tachycardia, (S)-propafenone was found to have a more pronounced effect on AV nodal conduction than this compound. nih.gov Specifically, (S)-propafenone led to a greater prolongation of the AH interval and the AV nodal Wenckebach cycle length. nih.gov
Refractory Periods: Differences have also been noted in their effects on myocardial refractory periods. One study in patients found that only (S)-propafenone significantly increased the atrial and ventricular effective refractory periods, while the changes with this compound were not statistically significant. nih.gov
The following table summarizes the comparative electrophysiological effects based on findings from clinical and preclinical studies.
| Electrophysiological Parameter | This compound Effect | (S)-Propafenone Effect | Key Finding |
| Sodium Channel Blockade | Potent blockade | Potent blockade | Effects are considered equal drugs.comnih.govsci-hub.se |
| HV Interval Prolongation | Significant increase | Significant increase | Prolonged to a similar extent nih.gov |
| Beta-Adrenergic Blockade | Weak | Potent | (S)-enantiomer is significantly more potent nih.govsci-hub.se |
| AH Interval Prolongation | Moderate increase | More pronounced increase | Effect of (S)-propafenone is greater nih.gov |
| Atrial/Ventricular ERP | No significant increase | Significant increase | (S)-propafenone has a greater effect nih.gov |
| QRS Interval | Prolongation | Prolongation | Both enantiomers prolong the interval ahajournals.org |
| QTc Interval | No significant increase | Significant increase | Difference noted in one clinical trial ahajournals.org |
Metabolism and Pharmacokinetics of R Propafenone
Stereoselective Metabolism of (R)-Propafenone
The metabolism of propafenone (B51707) is a complex process characterized by significant differences in the handling of its (R)- and (S)-isomers. This stereoselectivity is primarily driven by the specific enzymes involved in its biotransformation and results in different plasma concentrations and clearance rates for each enantiomer. nih.govnih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2D6, CYP1A2, CYP3A4) in this compound Biotransformation
The biotransformation of propafenone is predominantly carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.govresearchgate.netyoutube.com Two main metabolic pathways have been identified: 5-hydroxylation and N-dealkylation. rxlist.comfda.gov
CYP2D6: This enzyme is primarily responsible for the 5-hydroxylation of propafenone to its active metabolite, 5-hydroxypropafenone (B19502). nih.govresearchgate.netrxlist.comg-standaard.nl The activity of CYP2D6 is stereoselective, with studies indicating that the (R)-isomer of propafenone is cleared more rapidly than the (S)-isomer via this pathway. fda.gov
CYP3A4 and CYP1A2: These enzymes are responsible for the N-dealkylation (also referred to as N-depropylation) of propafenone, which results in the formation of another active metabolite, N-desalkylpropafenone (norpropafenone). nih.govrxlist.comg-standaard.nlnih.gov Both CYP1A2 and CYP3A4 have been shown to catalyze this reaction. nih.gov
In vitro inhibition studies have shown a distinct stereospecific difference in the interaction with these enzymes, with the (R)-enantiomer exhibiting a higher degree of inhibition for both CYP2D6 and CYP3A4. uclan.ac.uk
CYP450 Enzyme Involvement in this compound Metabolism
| Enzyme | Metabolic Pathway | Resulting Metabolite | Reference |
|---|---|---|---|
| CYP2D6 | 5-Hydroxylation | 5-Hydroxypropafenone | nih.govresearchgate.netrxlist.comg-standaard.nl |
| CYP3A4 | N-Dealkylation | N-Desalkylpropafenone | nih.govrxlist.comg-standaard.nlnih.gov |
| CYP1A2 | N-Dealkylation | N-Desalkylpropafenone | nih.govrxlist.comg-standaard.nlnih.gov |
Formation of Metabolites: 5-Hydroxypropafenone and N-Desalkylpropafenone (N-Depropylpropafenone)
As noted, propafenone is metabolized into two primary active metabolites. rxlist.comfda.gov
5-Hydroxypropafenone: This metabolite is formed through the action of CYP2D6. nih.govrxlist.com It possesses antiarrhythmic properties comparable to the parent compound. drugbank.comnih.gov
N-Desalkylpropafenone (Norpropafenone): This metabolite is formed via the action of both CYP3A4 and CYP1A2. nih.govrxlist.comfda.gov It also demonstrates antiarrhythmic activity. researchgate.net
The plasma concentrations of these metabolites are generally lower than that of the parent drug. fda.govdrugbank.com
Enantiomeric Ratios and Clearance Rates of this compound and its Metabolites
The stereoselective metabolism of propafenone leads to notable differences in the pharmacokinetic profiles of the (R)- and (S)-enantiomers. The (R)-enantiomer is generally cleared more quickly from the body than the (S)-enantiomer. nih.govnih.gov This results in a higher plasma concentration and area under the plasma concentration-time curve (AUC) for (S)-propafenone compared to this compound following administration of the racemic mixture. nih.govnih.gov
Studies in healthy volunteers have quantified this difference. One study reported the ratio of the AUC for (S)-propafenone to this compound (S/R ratio) to be 1.50 ± 0.17, with the apparent oral clearance of the (S)-enantiomer being significantly lower (S/R ratio of 0.68 ± 0.07). nih.gov Another study in patients with the extensive metabolizer phenotype found a similar S/R AUC ratio of 1.73 ± 0.15. nih.gov This indicates a greater systemic exposure to the (S)-enantiomer. Interestingly, an enantiomer-enantiomer interaction has been observed where, in the presence of the (S)-form (i.e., when the racemate is given), the elimination of this compound is accelerated. nih.gov
Pharmacokinetic Parameters of Propafenone Enantiomers
| Parameter | (S)-Propafenone | This compound | S/R Ratio | Reference |
|---|---|---|---|---|
| Apparent Oral Clearance | Lower | Higher | 0.68 ± 0.07 | nih.gov |
| Area Under the Curve (AUC) | Higher | Lower | 1.50 ± 0.17 | nih.gov |
| AUC (Extensive Metabolizers) | Higher | Lower | 1.73 ± 0.15 | nih.gov |
Concentration-Dependent Stereoselectivity in Metabolism
The metabolism of propafenone, particularly in individuals who are extensive metabolizers, is saturable. nih.govnih.gov This means that the enzymes responsible for its breakdown, primarily through the first-pass effect in the liver, can become overwhelmed at higher doses. nih.gov This saturation leads to non-linear pharmacokinetics, where a proportional increase in dose results in a disproportionately larger increase in the steady-state plasma concentration. g-standaard.nlahajournals.org For example, a threefold increase in the daily dose can lead to a tenfold increase in plasma concentration. g-standaard.nl This dose-dependent elimination is a critical factor in the drug's pharmacokinetic profile. nih.gov
Glucuronidation and Sulfation Pathways of this compound and Metabolites
Following the initial biotransformation by CYP450 enzymes (Phase I metabolism), propafenone and its metabolites undergo further modification through conjugation reactions (Phase II metabolism), primarily glucuronidation and sulfation. nih.gov These processes are also stereoselective.
Glucuronidation: This pathway appears to be a significant part of propafenone's presystemic metabolism. nih.gov Studies have shown that the glucuronidation of the parent drug favors the (R)-enantiomer, as evidenced by a lower partial clearance of (S)-propafenone via this pathway. nih.gov For the 5-hydroxypropafenone metabolite, glucuronidation favors the (S)-enantiomer. nih.gov
Sulfation: In contrast to glucuronidation, the sulfation of 5-hydroxypropafenone shows a strong preference for the (R)-enantiomer. nih.gov
Influence of Genetic Polymorphisms (e.g., CYP2D6 Phenotypes) on this compound Disposition
The gene encoding the CYP2D6 enzyme is highly polymorphic, leading to significant interindividual variability in metabolic capacity. nih.govmdpi.com This genetic variation is a major determinant of propafenone's pharmacokinetics and disposition. nih.govmdpi.comnih.gov Individuals can be classified into different metabolizer phenotypes, most notably extensive metabolizers (EMs) and poor metabolizers (PMs). rxlist.commdpi.com
Extensive Metabolizers (EMs): Representing over 90% of the population, EMs rapidly metabolize propafenone via the CYP2D6 pathway. rxlist.comg-standaard.nl In these individuals, the elimination half-life of propafenone ranges from 2 to 10 hours. rxlist.comg-standaard.nl
Poor Metabolizers (PMs): A smaller portion of the population (less than 10%) has a reduced or absent ability to form the 5-hydroxy metabolite due to non-functional CYP2D6 alleles. rxlist.comg-standaard.nlnih.gov In PMs, the metabolism of propafenone is much slower, resulting in a significantly longer elimination half-life of 10 to 32 hours. rxlist.comg-standaard.nl Consequently, PMs have substantially higher plasma concentrations of the parent drug compared to EMs given the same dose. nih.govnih.gov A meta-analysis found that at a 300 mg dose, the AUC and peak concentration (Cmax) of propafenone in PMs were 11.2-fold and 2.4-fold higher, respectively, than in EMs. mdpi.comnih.gov This increased exposure can predispose individuals to adverse events. drugbank.comchildrensmercy.org
Effect of CYP2D6 Phenotype on Propafenone Pharmacokinetics
| Phenotype | Metabolic Capacity | Propafenone Half-Life | Relative Propafenone Plasma Concentration | Reference |
|---|---|---|---|---|
| Extensive Metabolizer (EM) | Normal | 2 - 10 hours | Normal | rxlist.comg-standaard.nl |
| Poor Metabolizer (PM) | Reduced / Absent | 10 - 32 hours | Significantly Higher | rxlist.comg-standaard.nlnih.gov |
Drug-Drug Interactions Affecting this compound Metabolism
The metabolism of propafenone, administered as a racemic mixture of (S)- and (R)-enantiomers, is complex and primarily mediated by the cytochrome P450 (CYP) enzyme system. nih.govnih.gov This reliance on specific CYP isoenzymes, particularly CYP2D6, CYP3A4, and CYP1A2, makes it susceptible to significant drug-drug interactions. nih.govrxlist.com Co-administration of drugs that inhibit or induce these enzymes can alter the plasma concentrations of propafenone enantiomers, potentially affecting its pharmacodynamic profile.
Inhibition of this compound Metabolism
Inhibition of the metabolic pathways of propafenone can lead to increased plasma concentrations of its enantiomers. Given that the (R)- and (S)-enantiomers have different metabolic and pharmacologic properties, such interactions can be complex.
CYP2D6 Inhibitors
The 5-hydroxylation of propafenone, a primary metabolic pathway, is catalyzed by CYP2D6. rxlist.com This pathway is stereoselective, with the R-isomer being cleared more rapidly than the S-isomer. rxlist.com Consequently, strong inhibitors of CYP2D6 can significantly increase plasma levels of propafenone. Small doses of quinidine, a potent CYP2D6 inhibitor, can effectively convert an extensive metabolizer into a poor metabolizer phenotype by completely inhibiting this pathway. droracle.ai Other notable CYP2D6 inhibitors that can elevate propafenone levels include certain selective serotonin (B10506) reuptake inhibitors (SSRIs) like fluoxetine (B1211875) and paroxetine, as well as bupropion (B1668061) and sertraline. nih.govmedscape.com The simultaneous use of a strong CYP2D6 inhibitor is a significant clinical consideration. droracle.aimedscape.com
| Inhibitor | Enzyme Target | Effect on Propafenone Metabolism |
|---|---|---|
| Quinidine | CYP2D6 | Potent inhibition of 5-hydroxylation pathway. droracle.ai |
| Fluoxetine | CYP2D6 | Inhibition of metabolism, leading to increased propafenone levels. nih.govdroracle.ai |
| Paroxetine | CYP2D6 | Inhibition of metabolism, leading to increased propafenone levels. nih.govrxlist.com |
| Sertraline | CYP2D6 | Can cause increased plasma levels of propafenone. rxlist.comdrugs.com |
| Bupropion | CYP2D6 | Inhibition of metabolism, leading to increased propafenone levels. nih.gov |
| Desipramine | CYP2D6 | Can cause increased plasma levels of propafenone. nih.govrxlist.com |
| Mavorixafor | CYP2D6 | Increases propafenone levels by affecting CYP2D6 metabolism. medscape.com |
CYP3A4 and CYP1A2 Inhibitors
The N-dealkylation of propafenone to its other active metabolite, norpropafenone, is mediated by CYP3A4 and CYP1A2. drugbank.com Drugs that inhibit these enzymes can also increase propafenone concentrations. Potent CYP3A4 inhibitors include ketoconazole, ritonavir, and erythromycin. nih.govrxlist.comdrugs.com Amiodarone (B1667116) is known to inhibit the CYP1A2 pathway. nih.govnih.gov The concurrent administration of both a CYP2D6 inhibitor and a CYP3A4 inhibitor with propafenone is particularly hazardous as it can lead to a significant increase in propafenone concentration. nih.govnih.govdrugs.com
| Inhibitor | Enzyme Target | Effect on Propafenone Metabolism |
|---|---|---|
| Ketoconazole | CYP3A4 | Inhibition of N-dealkylation pathway. rxlist.comdrugs.com |
| Ritonavir | CYP3A4, CYP2D6 | Inhibition of metabolism, increasing propafenone levels. rxlist.commedscape.comdrugs.com |
| Erythromycin | CYP3A4 | Can cause increased plasma levels of propafenone. rxlist.comdrugs.com |
| Grapefruit Juice | CYP3A4 | Can cause increased plasma levels of propafenone. nih.govrxlist.com |
| Amiodarone | CYP1A2 | Can affect conduction and repolarization; concomitant use is not recommended. drugs.com |
| Diltiazem | CYP3A4 | Increases propafenone levels by affecting CYP3A4 metabolism. medscape.com |
Induction of this compound Metabolism
Enzyme inducers can accelerate the metabolism of propafenone, leading to lower plasma concentrations and potentially reduced efficacy. Rifampin (also known as rifampicin), a potent inducer of CYP3A4 and other enzymes, has been shown to dramatically lower the bioavailability of orally administered propafenone. nih.govnih.gov This interaction is clinically relevant and results from the induction of non-CYP2D6 pathways, including N-dealkylation (CYP3A4/1A2) and phase II glucuronidation pathways. nih.govnih.gov The effect is a substantial increase in the clearance of propafenone. nih.gov Other substances known to be enzyme inducers, such as certain barbiturates (e.g., butalbital) and carbamazepine, can also decrease propafenone levels by increasing its metabolism. medscape.com
| Inducer | Enzyme Target(s) | Effect on Propafenone Metabolism |
|---|---|---|
| Rifampin (Rifampicin) | CYP3A4, CYP1A2, Phase II enzymes | Significantly increases clearance and reduces bioavailability. medscape.comnih.govnih.gov |
| Butalbital | CYP Enzymes | Decreases propafenone levels by increasing metabolism. medscape.com |
| Carbamazepine | CYP3A4 | Decreases propafenone levels by affecting CYP3A4 metabolism. medscape.com |
Stereoselective Interactions
A notable aspect of propafenone's drug interactions is its stereoselectivity. An enantiomer-enantiomer interaction has been identified where this compound acts as a potent competitive inhibitor of the 5-hydroxylation of (S)-propafenone, a reaction catalyzed by CYP2D6. researchgate.net This results in a significantly lower clearance of (S)-propafenone when the racemic mixture is administered compared to when the (S)-enantiomer is given alone. researchgate.netnih.gov In contrast, the clearance of this compound is less affected by the presence of the S-enantiomer. researchgate.netnih.gov This interaction is important because the (S)-enantiomer possesses more potent beta-blocking activity. rxlist.com
Furthermore, in vitro inhibition studies have shown a distinct stereospecific difference, with the (R)-enantiomer of propafenone demonstrating a higher degree of inhibition of both CYP2D6 and CYP3A4 compared to the (S)-enantiomer. uclan.ac.uk
Preclinical Research on R Propafenone
In Vitro Studies on Cellular Models
Cellular models have been instrumental in dissecting the molecular mechanisms of (R)-propafenone, particularly its interactions with key proteins involved in cardiac electrophysiology and cellular transport.
Propafenone's primary antiarrhythmic action is the blockade of the fast inward sodium current. rxlist.com Studies have shown that both this compound and (S)-propafenone are equipotent in blocking sodium channels, which is the foundation of their class 1C activity. ahajournals.orgnih.gov This action reduces the upstroke velocity of the action potential, thereby slowing conduction. rxlist.compatsnap.com
Beyond sodium channels, propafenone (B51707) interacts with several potassium channels. It has been shown to inhibit various potassium currents, including the transient outward current (Ito), the ultrarapid delayed rectifier current (IKur), the rapid (IKr) and slow (IKs) components of the delayed rectifier current, and the inward rectifier current (IK1). oup.com Specifically, propafenone blocks the Human Ether-à-go-go-Related Gene (HERG) channels, which are responsible for the IKr current, by binding preferentially to the open and inactivated states of the channel. oup.com Studies on ferret Kv1.4ΔN channels expressed in oocytes showed that propafenone blocks the channel in the open state in a voltage- and use-dependent manner, with a half-maximal inhibitory concentration (IC50) of 121 µM/L. nih.gov
Recent research has also identified propafenone as an agonist of the inwardly rectifying potassium channel KIR2.1, which is responsible for the IK1 current. nih.govmdpi.com This current is crucial for stabilizing the resting membrane potential and for the final phase of repolarization. mdpi.com
A key distinction between the two enantiomers of propafenone lies in their interaction with the cardiac ryanodine (B192298) receptor (RyR2), a critical channel for calcium release from the sarcoplasmic reticulum. nih.gov Preclinical studies have identified this compound as an effective inhibitor of RyR2, whereas (S)-propafenone is a much weaker inhibitor at clinically relevant concentrations. ahajournals.orgnih.gov The mechanism of this inhibition is an open-state block, where the drug binds to and blocks the channel when it is open. nih.gov
The potency of this compound as an RyR2 blocker is influenced by the channel's activity level. plos.org In cellular models with higher RyR2 activity, such as those from mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT), this compound demonstrates significantly higher potency and efficacy in suppressing arrhythmogenic calcium waves. plos.org This suggests that its therapeutic effect in conditions driven by abnormal RyR2-mediated calcium release may be state-dependent. plos.org In contrast to its stereoselective action on RyR2, (S)-propafenone is a more potent β-blocker, a property not shared by the (R)-enantiomer. ahajournals.orgnih.gov
| Target | This compound Activity | (S)-Propafenone Activity | Reference |
|---|---|---|---|
| Sodium Channel (INa) | Equipotent Blocker | Equipotent Blocker | ahajournals.orgnih.gov |
| Ryanodine Receptor (RyR2) | Inhibitor | Weak Inhibitor | ahajournals.orgnih.gov |
| Beta-Adrenoceptor | No significant activity | Potent Blocker | ahajournals.orgnih.gov |
Research has indicated that propafenone can induce mitochondrial dysfunction in certain cell types. In studies using esophageal squamous cell carcinoma (ESCC) cells, propafenone treatment led to a dose-dependent decrease in the mitochondrial membrane potential. nih.gove-century.usresearchgate.net This was accompanied by the downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL. nih.gove-century.usresearchgate.net These findings suggest that propafenone can trigger the intrinsic pathway of apoptosis mediated by mitochondria. nih.gove-century.us More recent investigations in melanoma cells have shown that propafenone can synergize with ferroptosis inducers by upregulating mitochondrial heme oxygenase 1 (HMOX1), leading to an accumulation of ferrous iron and reactive oxygen species within the mitochondria. nih.gov
Propafenone and its analogs have been identified as potent modulators of P-glycoprotein (P-gp), an ATP-dependent efflux pump that affects the bioavailability of many drugs. nih.govnih.gov Studies on propafenone analogs (PAs) have shown they can inhibit P-gp-mediated efflux. nih.gov The interaction appears to be direct, as PAs stimulate P-gp ATPase activity in a concentration-dependent manner. nih.gov
Structure-activity relationship studies have revealed that lipophilicity and the presence of hydrogen bond acceptors are important for the biological activity of these analogs. nih.govnih.gov Specifically, analogs with a 4-hydroxy-4-piperidine moiety show a tenfold higher P-gp inhibitory activity than expected based on their lipophilicity alone. nih.govresearchgate.net It is suggested that an H-bond acceptor group, such as hydroxy or methoxy, increases the affinity for P-gp by forming a hydrogen bond with the Tyr310 residue of the protein. nih.gov
Animal Model Research
Studies in animal models have provided crucial data on the integrated electrophysiological effects of this compound in the heart.
Research using Langendorff-perfused guinea pig hearts demonstrated that both this compound and (S)-propafenone have equal effects on sodium channel-dependent parameters. nih.gov At a concentration of 3 x 10-6 mol/L, both enantiomers produced significant and comparable increases in His bundle conduction time and decreases in the maximal pacing rate of both atrial and ventricular myocardium. nih.gov This confirms the in vitro finding that both enantiomers possess equal class 1 antiarrhythmic activity. nih.gov
In studies on conscious dogs, propafenone and its metabolite 5-hydroxypropafenone (B19502) were shown to exhibit distinct cardiac electrophysiological effects. nih.gov Propafenone produced a more marked increase in sinus rate and shortened the corrected sinus recovery time, suggesting a vagolytic action. nih.gov Both the parent drug and its metabolite caused an identical lengthening of the atrial effective refractory period. nih.gov
| Parameter | This compound (% Change) | (S)-Propafenone (% Change) | Reference |
|---|---|---|---|
| His Bundle Conduction | +79% ± 27% | +69% ± 9% | nih.gov |
| Maximal Atrial Pacing Rate (1:1 Conduction) | -54% ± 10% | -57% ± 8% | nih.gov |
| Maximal Ventricular Pacing Rate (1:1 Conduction) | -42% ± 6% | -43% ± 6% | nih.gov |
Pharmacokinetic and Metabolic Profiles in Preclinical Species
The preclinical pharmacokinetics of propafenone are characterized by stereoselectivity, with notable differences between the (R)- and (S)-enantiomers. In vivo and in vitro studies have demonstrated that the (R)-isomer of propafenone is typically cleared more rapidly than the (S)-isomer. This difference is primarily attributed to the stereoselective 5-hydroxylation pathway, which is mediated by the cytochrome P450 enzyme CYP2D6.
Studies utilizing rat hepatic microsomes have provided specific insights into the stereoselective metabolism of propafenone. In these in vitro models, a clear preference for the metabolism of the (R)-enantiomer was observed, particularly at lower substrate concentrations. This stereoselectivity was linked to the activity of CYP1A and CYP3A4 subfamilies, which contribute to the N-desalkylation of propafenone. The primary metabolite identified in these rat microsome studies is N-desalkylpropafenone. The affinity of the metabolic enzymes for the enantiomers differs, with a higher affinity for this compound, leading to its faster metabolism.
While comprehensive in vivo pharmacokinetic parameters for this compound across multiple preclinical species are not extensively detailed in the literature, studies in canines have also pointed towards a stereoselective disposition. In vitro experiments using canine cardiac Purkinje fibers have supported the concept of differential handling of the enantiomers. nih.gov Generally, the faster clearance of the (R)-enantiomer is a consistent finding across the preclinical data available. nih.gov
The following table summarizes the enzymatic kinetic parameters for the metabolism of propafenone enantiomers in rat liver microsomes.
| Microsome Group | Enantiomer | Km (μM) | Vmax (nmol/mg protein/min) | Clint (μL/min/mg protein) |
|---|---|---|---|---|
| Control | This compound | 83 ± 6 | 8.9 ± 1.1 | 107 ± 12 |
| (S)-Propafenone | 94 ± 7 | 7.6 ± 0.7 | 81 ± 7 | |
| β-naphthoflavone (BNF) Induced | This compound | 105 ± 6 | 9.9 ± 0.9 | 94 ± 8 |
| (S)-Propafenone | 128 ± 14 | 8.3 ± 0.7 | 65 ± 6 | |
| Dexamethasone (DEX) Induced | This compound | 86 ± 11 | 10.9 ± 0.8 | 127 ± 15 |
| (S)-Propafenone | 118 ± 16 | 8.9 ± 0.9 | 75 ± 8 |
Studies on Arrhythmia Induction and Prevention
Preclinical research has identified this compound as a potent inhibitor of the cardiac ryanodine receptor (RyR2), a critical intracellular calcium release channel. ahajournals.org This mechanism is distinct from its sodium channel-blocking activity, which it shares equally with its S-enantiomer. ahajournals.org Pathological RyR2-mediated calcium leak has been implicated as a trigger for both ventricular and atrial arrhythmias in various animal models. ahajournals.orgnih.gov
The antiarrhythmic properties of this compound have been specifically investigated in mouse models of catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic disorder characterized by stress-induced ventricular arrhythmias due to mutations affecting RyR2 or associated proteins like calsequestrin (CASQ2). nih.gov In a CPVT mouse model with a deletion of the Casq2 gene (Casq2-/-), this compound was found to be significantly more effective than (S)-propafenone at preventing exercise-induced ventricular tachycardia. nih.gov This superior efficacy is directly linked to its more potent inhibition of RyR2 channels. nih.gov
Further mechanistic studies in isolated ventricular cardiomyocytes from CPVT mouse models (Casq2-/- and RyR2-R4496C+/-) and wild-type animals (mice and rabbits) have elucidated the action of this compound on subcellular calcium handling. plos.org this compound effectively suppresses arrhythmogenic calcium waves, which are the cellular basis for triggered arrhythmias in CPVT. nih.govplos.org Research has shown that the potency of this compound for inhibiting these calcium waves is dependent on the activity state of the RyR2 channel; its inhibitory effect is greater in cardiomyocytes with higher frequencies of calcium sparks and waves, such as those from the CPVT models, compared to wild-type cells. plos.orgplos.org This suggests that this compound is a state-dependent blocker of open RyR2 channels, making it particularly effective under conditions of pathological channel activation. plos.org
The following table summarizes key findings from preclinical studies on the antiarrhythmic effects of this compound.
| Animal Model | Arrhythmia Type | Key Findings | Reference |
|---|---|---|---|
| Casq2-/- Mouse (in vivo) | Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) | This compound (5 mg/kg) was effective in preventing exercise-induced ventricular tachycardia. | nih.gov |
| Casq2-/- Mouse Myocytes (in vitro) | Arrhythmogenic Calcium Waves | Effectively inhibited Ca2+ waves with a significantly lower IC50 (higher potency) compared to wild-type myocytes. IC50 for wave frequency inhibition was 2.8 μM. | plos.orgplos.org |
| RyR2-R4496C+/- Mouse Myocytes (in vitro) | Arrhythmogenic Calcium Waves | Demonstrated high potency and efficacy in inhibiting Ca2+ waves. IC50 for wave frequency inhibition was 3.2 μM. | plos.org |
| Wild-Type Mouse Myocytes (in vitro) | Arrhythmogenic Calcium Waves | Inhibited Ca2+ waves with an IC50 for wave frequency of 9.2 μM, showing lower potency than in CPVT models. | plos.org |
| Wild-Type Rabbit Myocytes (in vitro) | Arrhythmogenic Calcium Waves | Showed higher potency for Ca2+ wave inhibition compared to mouse wild-type cells, consistent with intrinsically higher Ca2+ spark rates in rabbits. | plos.org |
Clinical Research and Therapeutic Potential of R Propafenone
Studies on Arrhythmia Management
Paroxysmal Atrial Fibrillation/Flutter (PAF)
Clinical research into (R)-Propafenone for the management of paroxysmal atrial fibrillation (PAF) has explored its efficacy in preventing the induction of this common arrhythmia. A notable mechanistic clinical trial randomized 193 participants to receive a single intravenous dose of this compound, (S)-propafenone, or a placebo. nih.gov The study aimed to test the hypothesis that the inhibition of the ryanodine (B192298) receptor (RyR2) by this compound could prevent the induction of atrial fibrillation (AF). nih.gov
The results of this trial indicated that there was no statistically significant difference in the inducibility of AF between the this compound and (S)-propafenone groups at clinically relevant concentrations. nih.gov Sustained AF and/or atrial flutter was induced in 84.5% of participants receiving this compound, compared to 80.0% in the (S)-propafenone group and 63.2% in the placebo group. oup.com A high rate of inducible atrial flutter was observed in both enantiomer groups, which was attributed to the sodium-channel blockade, a property shared by both (R)- and (S)-propafenone. This confounding factor made it difficult to isolate and assess the clinical impact of RyR2 inhibition by this compound on AF prevention. nih.gov
| Treatment Group | Number of Participants with Induced AF/Atrial Flutter | Percentage of Participants with Induced AF/Atrial Flutter |
| This compound | 60 | 84.5% |
| (S)-Propafenone | 60 | 80.0% |
| Placebo | 12 | 63.2% |
Ventricular Arrhythmias (e.g., PVCs, Ventricular Tachycardia, Ventricular Fibrillation)
While direct clinical trials focusing solely on this compound for the treatment of ventricular arrhythmias are limited, preclinical studies provide a strong rationale for its potential therapeutic benefit. Research has shown that this compound is a potent inhibitor of cardiac ryanodine receptor (RyR2) channels, which play a crucial role in the development of certain ventricular arrhythmias, such as catecholaminergic polymorphic ventricular tachycardia (CPVT). nih.goviu.edu
In animal models of CPVT, this compound has been shown to prevent exercise-induced ventricular tachycardia. iu.edu This antiarrhythmic effect is attributed to its ability to suppress arrhythmogenic calcium waves in ventricular cardiomyocytes. nih.govplos.org Studies in isolated rabbit ventricles have demonstrated that this compound is more effective than lidocaine (B1675312) in reducing tachycardia-induced spontaneous calcium elevations, suggesting that its RyR2 inhibitory action potentiates its sodium channel blocking activity. iu.edu Both (R)- and (S)-propafenone have been found to have comparable effects on decreasing the maximal rate of pacing in the ventricular myocardium in preclinical models, indicating equal efficacy in sodium channel-dependent antiarrhythmic activity. nih.gov
Wolff-Parkinson-White Syndrome (WPW)
Insights into the potential role of this compound can be drawn from comparative electrophysiological studies of the enantiomers in supraventricular tachycardia. Both (S)- and this compound have been shown to prolong the HV interval to a similar extent, indicating a comparable effect on the His-Purkinje system. nih.gov However, the effects on atrioventricular (AV) nodal conduction are more pronounced with (S)-propafenone, likely due to its beta-blocking activity. nih.gov Given that both enantiomers possess similar sodium channel-blocking properties, it can be inferred that this compound contributes to the effects of the racemic mixture on the accessory pathway by slowing conduction. nih.gov However, without direct clinical trials, the precise efficacy of this compound alone in managing arrhythmias associated with WPW syndrome remains to be definitively established.
Junctional Ectopic Tachycardia in Pediatric Patients
The use of this compound in the specific context of junctional ectopic tachycardia (JET) in pediatric patients has not been documented in dedicated clinical trials. The available research on pharmacological management of this rare and serious arrhythmia in infants and children has focused on the racemic form of propafenone (B51707).
Case series and clinical reports have indicated that racemic propafenone can be effective in controlling the ventricular rate in some pediatric patients with congenital JET. nih.gov In a prospective study of four infants with congenital JET, racemic propafenone completely suppressed the tachycardia in two patients and significantly decreased the heart rate in the other two. nih.gov Given that the primary mechanism of action of propafenone in this context is believed to be its sodium channel-blocking effect, it is plausible that the (R)-enantiomer contributes to the therapeutic effect observed with the racemic mixture. However, in the absence of specific research on this compound in pediatric JET, its individual contribution and potential therapeutic role remain speculative.
Comparative Efficacy Studies
This compound vs. (S)-Propafenone vs. Racemic Propafenone
Comparative studies have been crucial in elucidating the distinct pharmacological profiles of this compound, (S)-propafenone, and the racemic mixture. These studies have highlighted the stereoselective effects of the enantiomers, particularly concerning their electrophysiological and beta-blocking activities.
Electrophysiological studies have demonstrated that both (R)- and (S)-propafenone exert comparable effects on sodium channel-dependent antiarrhythmic class 1 activity. nih.gov This is evidenced by similar significant changes in His bundle conduction and comparable decreases in the maximal rate of pacing in both atrial and ventricular myocardium in preclinical models. nih.gov A clinical study in patients with supraventricular tachycardia also found that both enantiomers significantly prolonged the HV interval to the same extent. nih.gov
The primary distinction between the two enantiomers lies in their beta-blocking properties. (S)-propafenone is a potent beta-blocker, whereas this compound has negligible beta-blocking activity. nih.gov This difference is clinically significant, as the beta-blocking effects of racemic propafenone are primarily attributed to the (S)-enantiomer. nih.gov
In a mechanistic clinical trial for the prevention of atrial fibrillation induction, no significant difference in efficacy was observed between this compound and (S)-propafenone. nih.gov This was largely due to the overriding effect of sodium channel blockade from both enantiomers, which led to a high rate of inducible atrial flutter, obscuring any potential differences related to the RyR2 inhibition by this compound or the beta-blockade by (S)-propafenone. nih.gov
| Feature | This compound | (S)-Propafenone | Racemic Propafenone |
| Sodium Channel Blockade | Yes (Class 1C activity) | Yes (Class 1C activity) | Yes (Class 1C activity) |
| Beta-Adrenergic Blockade | No significant activity | Yes | Yes (due to S-enantiomer) |
| Ryanodine Receptor (RyR2) Inhibition | Yes | Weaker inhibitor than this compound | Yes (due to R-enantiomer) |
| Effect on HV Interval | Prolongation | Prolongation (similar to R-enantiomer) | Prolongation |
| Effect on AV Nodal Conduction | Less pronounced | More pronounced | Pronounced (due to S-enantiomer) |
This compound vs. Other Antiarrhythmic Agents (e.g., Amiodarone (B1667116), Flecainide (B1672765), Antazoline)
Propafenone, a Class IC antiarrhythmic agent, is clinically available as a racemic mixture of this compound and (S)-propafenone. Both enantiomers have equivalent sodium channel blocking capabilities, but the (S)-enantiomer possesses more potent beta-blocking activity. drugs.com Clinical research predominantly evaluates this racemic mixture against other antiarrhythmic drugs for the management of tachyarrhythmias, particularly atrial fibrillation (AF). nih.govnih.gov
Amiodarone: When compared with amiodarone for the conversion of acute atrial fibrillation, propafenone generally demonstrates a faster onset of action. jssuni.edu.in One study found the median time to conversion to sinus rhythm was significantly lower with propafenone (30 minutes) compared to amiodarone (333 minutes). dickyricky.com Another trial reported a median conversion time of 3.7 hours for propafenone versus 7.3 hours for amiodarone in septic shock patients. nih.gov However, conversion rates at 12 to 24 hours are often comparable. dickyricky.comnih.gov For converting chronic AF, one study showed similar efficacy, with conversion rates of 47.05% for amiodarone and 40.62% for propafenone. jacc.org In real-world settings concerning patients with coronary artery disease or heart failure, propafenone use was associated with a lower risk of all-cause mortality compared to amiodarone. physiciansweekly.com
Flecainide: Both propafenone and flecainide are Class IC agents used for rhythm control in patients with AF. nih.gov In a study comparing intravenous administration for acute AF conversion, flecainide was found to be more effective than propafenone, achieving a 90% conversion rate compared to 72% for propafenone over a 12-hour period. dickyricky.com The median time to conversion was also slightly shorter for flecainide (25 minutes) than for propafenone (30 minutes). dickyricky.com In a long-term study of patients with paroxysmal AF or atrial flutter, both drugs showed equal effectiveness in preventing recurrence. nih.gov However, the study noted a non-significant trend towards a higher probability of patients remaining on flecainide after one year, primarily due to a greater incidence of side effects leading to discontinuation in the propafenone group. nih.govsemanticscholar.org
Antazoline (B1665563): Recent studies have compared intravenous propafenone to antazoline for the pharmacological cardioversion of recent-onset AF. A randomized, double-blind study found that antazoline demonstrated comparable efficacy and safety to propafenone in patients without heart failure. nih.govresearchgate.net Successful conversion was observed in 63% of the antazoline group and 52.1% of the propafenone group, a difference that was not statistically significant. nih.govmp.pl Notably, the median time to conversion was significantly shorter with antazoline (10 minutes) compared to propafenone (30 minutes). nih.govresearchgate.net Another retrospective study suggested that an antazoline-based strategy was more effective than a propafenone-based one, with success rates of 71.6% versus 55.1%, respectively. nih.gov
| Drug | Conversion Rate (%) | Median Time to Conversion | Key Study Finding |
|---|---|---|---|
| (R,S)-Propafenone | 52.1% - 72% | 30 minutes - 3.7 hours | Faster than Amiodarone, comparable or slightly less effective than Flecainide and Antazoline. dickyricky.comnih.govnih.gov |
| Amiodarone | 64% | 333 minutes - 7.3 hours | Slower onset of action compared to Propafenone. dickyricky.comnih.gov |
| Flecainide | 90% | 25 minutes | More effective than Propafenone and Amiodarone in one head-to-head IV trial. dickyricky.com |
| Antazoline | 63% - 71.6% | 10 minutes | Comparable efficacy to Propafenone with a significantly faster conversion time. nih.govnih.gov |
Proarrhythmic Effects and Risk-Benefit Considerations
The mechanism behind some proarrhythmic effects involves propafenone's potent sodium channel blockade, which significantly slows conduction velocity. nih.gov In patients with atrial flutter, this slowing of the atrial rate can paradoxically lead to 1:1 atrioventricular conduction, resulting in a very rapid ventricular response. nih.gov
The risk-benefit assessment for propafenone therapy is crucial. nih.gov For patients with supraventricular arrhythmias and without structural heart disease, propafenone generally has a favorable risk-benefit profile. nih.govdroracle.ai However, in patients with underlying structural heart disease, such as coronary artery disease or ventricular dysfunction, the risk of proarrhythmia is significantly increased. nih.govrxlist.com Following the results of the Cardiac Arrhythmia Suppression Trial (CAST), which showed increased mortality with other Class IC agents in post-myocardial infarction patients, the use of drugs like propafenone is generally avoided for non-life-threatening ventricular arrhythmias in patients with structural heart disease. rxlist.com Therefore, any use of the drug should be reserved for patients in whom the potential benefits are judged to outweigh the risks. drugs.comnih.gov
Impact of this compound on Specific Cardiac Conditions
Heart Failure: Propafenone should be used with caution in patients with heart failure. healthline.commedicinenet.com Its negative inotropic effects (a decrease in the force of heart muscle contraction) and beta-blocking activity can worsen heart failure. healthline.commedicinenet.com In clinical trials, congestive heart failure (CHF) attributable to propafenone developed in a small percentage of patients, with a higher incidence in those who had pre-existing heart failure or coronary artery disease. rxlist.com For this reason, decompensated heart failure is a contraindication for its use. acc.org However, a large population-based cohort study comparing propafenone to amiodarone in AF patients with heart failure found that propafenone was not associated with an increased risk of proarrhythmia or mortality. nih.gov In fact, propafenone was associated with a significantly lower risk of the composite proarrhythmic outcome and death due to arrhythmia compared to amiodarone in this patient group. nih.gov
Coronary Artery Disease (CAD): The use of Class IC antiarrhythmics like propafenone is generally cautioned against in patients with CAD due to an increased risk of mortality observed in landmark trials. rxlist.comoup.com The concern is that these agents may create a substrate for lethal ventricular arrhythmias in the presence of myocardial ischemia or scar tissue. nih.gov Despite these concerns, recent real-world data suggests a more nuanced picture. A large study found that in patients with CAD or heart failure, propafenone use was associated with a lower risk of all-cause mortality compared to amiodarone. physiciansweekly.com Another study focusing on patients with mild to moderate CAD undergoing AF ablation concluded that propafenone had a safety profile similar to amiodarone and was not associated with major arrhythmic events during the follow-up period. nih.gov These findings suggest that in specific subsets of patients with stable CAD, the risks associated with propafenone may be lower than historically presumed, especially when compared to amiodarone. physiciansweekly.comnih.gov
| Condition | Key Considerations & Risks | Recent Comparative Findings |
|---|---|---|
| Heart Failure | Risk of exacerbation due to negative inotropic and beta-blocking effects. healthline.commedicinenet.com Contraindicated in decompensated heart failure. acc.org | Associated with lower risk of proarrhythmia and arrhythmic death compared to amiodarone in AF patients with heart failure. nih.gov |
| Coronary Artery Disease | Generally avoided due to increased proarrhythmic risk in patients with structural heart disease. nih.govrxlist.com | Associated with lower all-cause mortality vs. amiodarone in a large cohort. physiciansweekly.com Showed a similar safety profile to amiodarone post-AF ablation in patients with mild-to-moderate CAD. nih.gov |
Analytical Methodologies in R Propafenone Research
Chiral Chromatography for Enantiomeric Separation and Quantitation
Chiral chromatography plays a vital role in separating and quantifying the individual enantiomers of propafenone (B51707), including (R)-Propafenone, as they can exhibit different pharmacological and metabolic profiles. nih.govpsu.edunih.govcapes.gov.br
High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization
High-Performance Liquid Chromatography (HPLC) coupled with chiral derivatization is a common approach for achieving the enantioseparation of propafenone. This technique involves reacting propafenone with a chiral reagent to form diastereomers, which can then be separated on a standard reversed-phase HPLC column. psu.educapes.gov.brnih.govnih.govresearchgate.net
One reported method for the enantioselective assay of (R)- and (S)-propafenone in human urine utilizes pre-column chiral derivatization with 2,3,4,6-tetra-O-β-D-glucopranosyl isothiocyanate (GITC). psu.eduresearchgate.net The resulting diastereomeric derivatives are then separated on a reversed-phase ODS column with UV detection at 220 nm. psu.eduresearchgate.net This method demonstrated a linear relationship for both enantiomers within the range of 24.9 ng/mL to 1875.0 ng/mL. psu.eduresearchgate.net The limits of detection were 12.5 ng/mL for both enantiomers, and the limits of quantitation were 28.2 ± 0.52 ng/mL for (S)-propafenone and 30.4 ± 0.53 ng/mL for this compound, with relative standard deviations below 8%. psu.eduresearchgate.net Average recoveries were reported as 98.9% for (S)-propafenone and 100.4% for this compound. psu.eduresearchgate.net
Another reversed-phase HPLC method for determining propafenone enantiomers in human plasma involved extraction and reaction with S(+)-1-(1-naphthyl) ethyl isocyanate to form diastereomeric derivatives. nih.gov Separation was achieved using a C18 column and UV detection at 220 nm. nih.gov This method was sensitive, with a limit of 7.5 ng/mL, and was applied to a human pharmacokinetic study. nih.gov
Chiral stationary phases can also be directly used for the separation of propafenone enantiomers by HPLC. A method for the simultaneous quantification of (R)- and (S)-propafenone and their metabolite R,S-5-hydroxypropafenone in human plasma employed an HPLC separation using a Chiralpak AD column. nih.gov This method achieved high recovery rates (80-95%) after liquid-liquid extraction. nih.gov The separation used n-hexane/2-propanol as the mobile phase, with the addition of diethylamine (B46881) being useful. nih.gov Capacity factors (k') of 2.36 for this compound and 3.82 for (S)-propafenone were obtained. nih.gov The limits of quantitation for this method were 10 ng/mL for both (R)- and (S)-propafenone and 20 ng/mL for R,S-5-hydroxypropafenone. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for this compound and Metabolites
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of this compound and its metabolites in biological matrices. researchgate.netnih.govnih.govscholarsresearchlibrary.comoup.comnih.govresearchgate.netnih.gov This technique is particularly valuable for simultaneous quantification of the parent drug and its active metabolites, such as 5-hydroxypropafenone (B19502) and N-depropylpropafenone. researchgate.netscholarsresearchlibrary.comoup.comnih.govresearchgate.netnih.gov
A sensitive and stereospecific LC-MS method was developed to determine propafenone and 5-hydroxypropafenone enantiomers, as well as their glucuronide and sulfate (B86663) conjugates, in human plasma. nih.gov After liquid-liquid extraction, quantitative analyses were performed on a Nucleosil C18 column, and enantiomeric ratios were determined on a Chiral-AGP column with ion trap mass spectrometric detection in selected reaction monitoring (SRM) mode using electrospray ionization (ESI). nih.gov The SRM transitions monitored were m/z 342 to m/z 324 for propafenone enantiomers and m/z 358 to m/z 340 for 5-hydroxypropafenone enantiomers. nih.gov Linear calibration curves were obtained over a range of 20-1600 ng/mL for each propafenone enantiomer and 20-500 ng/mL for the 5-hydroxypropafenone enantiomer. nih.gov The limit of quantification for each enantiomer was 20 ng/mL. nih.gov
An LC-MS/MS (B15284909) method for the simultaneous quantification of propafenone and its major metabolites, 5-hydroxypropafenone and N-depropylpropafenone, in human plasma utilized positive ion electrospray tandem mass spectrometry in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov The m/z transitions monitored were 342.20/116.10 for propafenone, 299.80/74.10 for N-depropylpropafenone, and 358.30/98.10 for 5-hydroxypropafenone. researchgate.net This method showed linearity over ranges of 5.11 to 1000.73 ng/mL for propafenone, 0.51 to 100.06 ng/mL for N-depropylpropafenone, and 5.11 to 1001.64 ng/mL for 5-hydroxypropafenone. researchgate.net
A rapid and sensitive LC-MS/MS assay for propafenone and 5-hydroxypropafenone in human plasma achieved a short run time of 4 minutes and limits of quantification of 0.5 ng/mL and 0.25 ng/mL, respectively. scholarsresearchlibrary.com This method employed hybrid-SPE-Precipitation technology for sample preparation. scholarsresearchlibrary.com The separation was performed on a Gemini C18 column with an isocratic mobile phase, and detection was done in positive ionization mode using MRM transitions m/z 342.2 → 116.1 for propafenone and m/z 358.2 → 116.2 for 5-hydroxypropafenone. scholarsresearchlibrary.comoup.com
Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) methods have also been developed for the simultaneous estimation of propafenone and its metabolites in human dried blood spots. researchgate.netnih.gov One such method achieved chromatographic resolution on a BEH C18 column with a gradient mobile phase and operated under MRM mode using ESI. nih.gov The total run time was 1.1 minutes, and the method was linear over ranges of 5.11-1000 ng/mL for propafenone and 5-hydroxypropafenone, and 0.51-100 ng/mL for N-depropylpropafenone. nih.gov
Here is a summary of some LC-MS/MS methods for propafenone and its metabolites:
| Analyte(s) | Matrix | Column | Mobile Phase | Detection Mode | MRM Transitions (m/z) | Linear Range (ng/mL) | LOQ (ng/mL) | Ref. |
| Propafenone, 5-hydroxypropafenone | Human Plasma | Chiral-AGP | 10 mM ammonium (B1175870) acetate (B1210297) buffer (pH 5.96)-1-propanol (100:9, v/v) for PPF; 10 mM ammonium acetate buffer (pH 4.1)-2-propanol (100:0.9, v/v) for 5-OHP | ESI-IT (SRM) | 342 → 324 (PPF); 358 → 340 (5-OHP) | 20-1600 (PPF); 20-500 (5-OHP) | 20 | nih.gov |
| Propafenone, 5-hydroxypropafenone, N-depropylpropafenone | Human Plasma | Hypurity Advance C18 | 0.1% formic acid/acetonitrile (B52724) (20:80 v/v) | ESI-MS/MS (MRM) | 342.20/116.10 (PPF); 358.30/98.10 (5-OHP); 299.80/74.10 (NDP) | 5.11-1000.73 (PPF); 5.11-1001.64 (5-OHP); 0.51-100.06 (NDP) | 5.11 (PPF, 5-OHP); 0.51 (NDP) | researchgate.net |
| Propafenone, 5-hydroxypropafenone | Human Plasma | Gemini C18 | 10mM ammonium formate (B1220265) (pH 3.0)-methanol (20:80%V/V) | ESI-MS/MS (MRM) | 342.2 → 116.1 (PPF); 358.2 → 116.2 (5-OHP) | 0.50-500.00 (PPF); 0.25-250.00 (5-OHP) | 0.50 (PPF); 0.25 (5-OHP) | scholarsresearchlibrary.comoup.com |
| Propafenone, 5-hydroxypropafenone, N-depropylpropafenone | Human DBS | BEH C18 | Gradient: 0.1% formic acid in water and acetonitrile with 0.1% formic acid | ESI-MS/MS (MRM) | Not specified in abstract | 5.11-1000 (PPF, 5-OHP); 0.51-100 (NDP) | Not specified in abstract | nih.gov |
Spectroscopic Methods (e.g., NMR, UV) for Structural Analysis and Quantification
Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet (UV) spectroscopy, can be employed for the structural analysis and quantification of propafenone.
UV spectroscopy has been used for the quantitative determination of propafenone in bulk drug and pharmaceutical formulations. One method utilized UV spectroscopy at 301 nm with ethanol (B145695) as a solvent, showing linearity in the concentration range of 20-200 µg/mL. researchgate.net Another UV spectrophotometric method for propafenone in blood samples identified maximum absorption at 248 nm and 304 nm. scienceweb.uz Linearity was observed in the concentration range of 5.0-60.0 µg/mL. scienceweb.uz
While the provided search results mention NMR in the context of general chemical properties or related compounds, specific detailed research findings on the application of NMR for the structural analysis or quantification of this compound itself were not extensively detailed. PubChem entries for propafenone and its enantiomers include computed NMR data, but experimental research findings specifically focusing on NMR for structural elucidation or quantification of this compound within the scope of the provided snippets were limited. nih.govnih.govnih.gov
Emerging Research Areas and Future Directions for R Propafenone
Targeted Therapy Development Based on (R)-Propafenone's Selective Mechanisms
The development of targeted therapies is centered on leveraging the distinct mechanisms of action of propafenone's enantiomers. Unlike its counterpart, (S)-propafenone, which is a beta-blocker, this compound is an inhibitor of the ryanodine (B192298) receptor 2 (RyR2), a critical component of calcium regulation in cardiac cells. nih.gov This stereospecific property is the foundation for developing more targeted treatments for conditions like atrial fibrillation, where RyR2-mediated calcium leak is a known mechanism. nih.gov
Research has shown that while both enantiomers have comparable effects on the fast sodium current (INa), their broader pharmacological activities are distinct. nih.govnih.gov This has led to mechanistic clinical trials designed to test the hypothesis that specific inhibition of RyR2 with this compound can prevent the initiation of atrial fibrillation. nih.gov The goal of this targeted approach is to provide a more specific antiarrhythmic therapy with a potential reduction in side effects associated with the beta-blocking activity of the (S)-enantiomer. nih.gov
Table 1: Comparative Properties of (R)- and (S)-Propafenone
| Feature | This compound | (S)-Propafenone |
| Primary Selective Mechanism | RyR2 Inhibition nih.gov | Beta-blockade nih.govnih.gov |
| Sodium Channel Blockade | Equipotent to (S)-enantiomer nih.govahajournals.org | Equipotent to (R)-enantiomer nih.govahajournals.org |
| RyR2 Inhibition Potency | Potent inhibitor nih.govahajournals.org | Weak inhibitor nih.govahajournals.org |
| Beta-blocking Activity | No significant activity nih.gov | Significant activity nih.gov |
| Therapeutic Hypothesis | Prevention of AF via RyR2 inhibition nih.gov | Heart rate control via beta-blockade nih.gov |
Investigation of Non-Cardiac Applications and Molecular Pathways (e.g., Anticancer Effects, Kir2.1 Channel Modulation)
Recent research has begun to explore the effects of propafenone (B51707) on molecular pathways outside of its traditional cardiovascular applications. One significant area of investigation is its interaction with inwardly rectifying potassium (Kir) channels, specifically Kir2.1. researchgate.netuu.nlmdpi.com Propafenone has been identified as an agonist of Kir2.1 (AgoKir), meaning it can enhance the channel's function. researchgate.netmdpi.com This is particularly relevant for conditions like Andersen-Tawil Syndrome, which is caused by impaired Kir2.1 function. uu.nlmdpi.com Studies have shown that chronic application of propafenone can increase the expression and current densities of Kir2.1 in vitro. researchgate.netuu.nl
While direct studies on the anticancer effects of this compound are emerging, computational analyses suggest that propafenone as a compound interacts with multiple "off-target" proteins. mdpi.com This promiscuity suggests that its molecular interactions are more complex than previously understood and could be leveraged for new therapeutic purposes, including in oncology. mdpi.com The investigation into these non-cardiac molecular pathways is a growing field, with the potential to repurpose propafenone and its analogues for a new range of diseases. nih.govuu.nl
Pharmacogenomic Studies and Personalized Medicine Approaches
The concept of personalized medicine, which aims to tailor treatment to an individual's genetic makeup, is highly relevant to propafenone therapy. nih.govnih.govrecipe-cpsa.comhumanjournals.com The way an individual responds to a drug can be significantly influenced by their genetic variations, particularly in genes that code for drug-metabolizing enzymes. recipe-cpsa.com For propafenone, the cytochrome P450 enzyme CYP2D6 is crucial for its metabolism. nih.gov
Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers based on their CYP2D6 genotype. This variation affects the concentration of the parent drug and its metabolites, which can alter both efficacy and the risk of adverse effects. nih.gov For example, the metabolite 5-hydroxypropafenone (B19502), produced via CYP2D6, retains sodium channel blocking properties but lacks the beta-blocking activity of the parent drug. nih.gov Pharmacogenomic studies are therefore essential to predict a patient's response to propafenone, allowing for the selection of appropriate therapies and optimizing treatment outcomes. recipe-cpsa.comhumanjournals.comresearchgate.net This approach moves away from a "one-size-fits-all" model to a more precise and personalized therapeutic strategy. humanjournals.com
Advanced Preclinical and Clinical Trial Designs for Enantioselective Drug Evaluation
The evaluation of enantioselective drugs like this compound requires sophisticated preclinical and clinical trial designs to fully characterize the distinct properties of each enantiomer. Advances in preclinical research now offer more robust models for this purpose. For instance, the use of patient-derived tumor organoids can better replicate human disease compared to traditional models, allowing for a more accurate assessment of a drug's therapeutic response. nih.govnih.gov Additionally, advanced preclinical molecular imaging techniques can provide dynamic and quantifiable data on a drug's biodistribution and its effect on tumor cells. nih.govnih.gov
Q & A
Q. How can systematic review methodologies synthesize evidence on this compound’s off-label therapeutic potentials (e.g., neuropathic pain)?
- Methodological Answer : Follow PRISMA guidelines to identify preclinical/clinical studies via databases (PubMed, EMBASE). Assess bias risk using SYRCLE or Cochrane tools. For low-quality evidence, conduct Delphi consensus panels with ≥12 experts to prioritize research gaps. Use GRADE criteria to rate evidence strength and formulate recommendations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
